molecular formula C16H17ClN4O5S B2435760 N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide CAS No. 899990-04-6

N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide

Cat. No. B2435760
CAS RN: 899990-04-6
M. Wt: 412.85
InChI Key: NQQRASOTGYJJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClN4O5S and its molecular weight is 412.85. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

  • Acid-catalyzed Rearrangement for Oxalamides Synthesis : A novel one-pot synthetic approach was developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which might be related to the synthesis pathways of the requested compound. This method is operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Pharmacological Evaluation of Similar Compounds

  • Anticancer and HIV Properties : Compounds synthesized with a structure involving pyrazoline and thiazolidin-4-one showed promising anticancer and HIV properties, indicating a potential area of application for similar compounds in pharmacological research (Patel et al., 2013).

Molecular Interaction Studies

  • CB1 Cannabinoid Receptor Antagonist : Molecular interaction studies of a compound structurally similar to the requested chemical with the CB1 cannabinoid receptor suggest potential applications in drug design and receptor study (Shim et al., 2002).

Synthetic Applications

  • Ring Transformation Synthesis : A study on the synthesis and base-catalyzed ring transformation of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one may offer insights into synthetic strategies applicable to the chemical structure of interest (Sápi et al., 1997).

Organized Assemblies and Molecular Docking

  • Protonated Pyrazole-based Ionic Salts : Research on the organized assemblies of protonated pyrazole-based ionic salts provides a foundation for understanding the structural properties and potential applications of related compounds (Zheng et al., 2013).

Sulphonylation and Molecular Calculations

  • Sulphonylation of Pyrazole : Experimental data on the sulphonylation of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole provide insight into chemical modification and properties of similar compounds (Diana et al., 2018).

properties

IUPAC Name

N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O5S/c1-26-6-5-18-15(22)16(23)19-14-12-8-27(24,25)9-13(12)20-21(14)11-4-2-3-10(17)7-11/h2-4,7H,5-6,8-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQRASOTGYJJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.